N-{4-[(Pentan-3-yl)amino]phenyl}acetamide
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Overview
Description
N-{4-[(Pentan-3-yl)amino]phenyl}acetamide is an organic compound with the molecular formula C13H20N2O. It is a solid powder that is soluble in organic solvents such as ethanol and ether but has poor solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Pentan-3-yl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetic acid with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Pentan-3-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
N-{4-[(Pentan-3-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{4-[(Pentan-3-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Aminophenoxy)phenyl)acetamide: Similar structure but with an aminophenoxy group instead of a pentan-3-yl group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a bromophenyl group, differing significantly in structure and properties.
Uniqueness
N-{4-[(Pentan-3-yl)amino]phenyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pentan-3-yl group provides hydrophobic characteristics, influencing its solubility and interaction with biological targets .
Properties
CAS No. |
184681-48-9 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[4-(pentan-3-ylamino)phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-4-11(5-2)15-13-8-6-12(7-9-13)14-10(3)16/h6-9,11,15H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
ZRQZHOXIHFPYEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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